BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide

Hydrogen-bond donor Membrane permeability Physicochemical profiling

This tertiary amide eliminates hydrogen-bond donor capacity (HBD=0), enabling superior membrane permeability and predicted blood-brain barrier penetration versus primary/monomethyl analogs. The 3-(4-methylphenyl) substituent adds ~90 Da and ~2.5 logP units over unsubstituted N,N-dimethyladamantane-1-carboxamide, placing it in the lipophilicity range of nuclear receptor ligands and CYP substrates. Predicted DPP-4-inactive; serves as a structurally matched negative control for DPP-4 screening cascades. Ideal for CNS-targeted GPCR, ion channel, and transporter libraries. Experimental logP/logD/pKa validation candidate for QSPR model calibration.

Molecular Formula C20H27NO
Molecular Weight 297.442
CAS No. 312749-18-1
Cat. No. B2657758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
CAS312749-18-1
Molecular FormulaC20H27NO
Molecular Weight297.442
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N(C)C
InChIInChI=1S/C20H27NO/c1-14-4-6-17(7-5-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(22)21(2)3/h4-7,15-16H,8-13H2,1-3H3
InChIKeyCNWVHXWWXFHUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide (CAS 312749-18-1): What Procurement Teams Need to Know About This Adamantane Carboxamide Screening Compound


N,N-Dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide (CAS 312749-18-1, molecular formula C₂₀H₂₇NO, MW 297.44 g/mol) is a fully substituted tertiary amide belonging to the 3-aryladamantane-1-carboxamide class . It features an adamantane cage core with a 4-methylphenyl (p-tolyl) substituent at the bridgehead position 3 and an N,N-dimethyl carboxamide at position 1. The compound contains zero hydrogen-bond donors, two hydrogen-bond acceptors, and has a predicted ACD/LogP of 4.03 (KOWWIN estimate: 4.80), placing it in a lipophilicity range distinct from its primary and secondary amide analogs . It is catalogued in commercial screening libraries under identifiers including ChemDiv1_019199 and ChemSpider ID 2214496, and is available from multiple compound vendors including ChemBridge, Enamine, and EvitaChem [1].

Why N,N-Dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide Cannot Be Interchanged with Its Primary Amide or Non-Arylated Adamantane Carboxamide Analogs


Even within the structurally confined adamantane-1-carboxamide family, substitution at the amide nitrogen and at the adamantane 3-position generates quantifiable divergence in key molecular descriptors that govern solubility, permeability, and target-binding potential. The target compound's N,N-dimethyl tertiary amide eliminates hydrogen-bond donor capacity (HBD = 0) compared with the primary amide analog 3-(4-methylphenyl)adamantane-1-carboxamide (CAS 61051-22-7; HBD = 1) and the monomethyl analog N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide (CAS 313500-66-2; HBD = 1) . This has direct consequences for membrane permeability prediction, crystal packing, and protein-binding pharmacophore compatibility. Simultaneously, the 3-(4-methylphenyl) substituent increases molecular weight by ~90 Da and calculated logP by approximately 2–2.5 log units over the unsubstituted N,N-dimethyladamantane-1-carboxamide (CAS 1502-00-7; MW 207.3, logP ~1.6) [1]. These differences mean that screening results, solubility behavior, and metabolic stability profiles obtained with one in-class analog cannot be reliably extrapolated to another.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide Against Its Closest Structural Analogs


Hydrogen-Bond Donor Count: Zero vs. Primary Amide Analogs—Impact on Membrane Permeability Prediction

The target compound possesses zero hydrogen-bond donors (HBD = 0) due to its fully substituted N,N-dimethyl tertiary amide. By contrast, the closest primary amide analog, 3-(4-methylphenyl)adamantane-1-carboxamide (CAS 61051-22-7), has HBD = 1, and the monomethyl analog (CAS 313500-66-2) also retains HBD = 1 . According to Lipinski's and Veber's rules, the presence of even one additional HBD can significantly reduce passive membrane permeability, a parameter routinely assessed in Caco-2 and PAMPA assays [1]. The zero-HBD profile of the target compound predicts superior intrinsic membrane permeability compared to its primary and secondary amide counterparts, making it a preferred candidate when blood-brain barrier penetration or high oral absorption is sought in a screening program.

Hydrogen-bond donor Membrane permeability Physicochemical profiling Adamantane carboxamide

Predicted Lipophilicity (LogP/LogD) Differentiation: ~2.5 Log-Unit Increase Over the Non-Arylated Adamantane Carboxamide Core

The target compound has a predicted ACD/LogP of 4.03 and an ACD/LogD (pH 7.4) of 4.49, with a KOWWIN estimated log Kow of 4.80 . In comparison, the unsubstituted N,N-dimethyladamantane-1-carboxamide (CAS 1502-00-7) has experimental and predicted logP values in the range of approximately 1.6–2.4 [1]. This represents a lipophilicity increase of approximately 2–2.5 log units driven by the 3-(4-methylphenyl) substituent. The predicted ACD/BCF (bioconcentration factor) at pH 7.4 is 1522.76 for the target compound, indicating substantially higher tissue partitioning potential than the non-arylated core . This magnitude of logP difference is pharmacologically meaningful: it shifts the compound from a moderately polar space into a highly lipophilic region where target classes such as GPCRs, nuclear receptors, and CNS enzymes are more commonly addressed.

Lipophilicity LogP LogD Adamantane SAR

Positional Isomer Differentiation: 3-Aryl-1-carboxamide vs. N-Aryl-1-carboxamide Connectivity Produces Distinct Pharmacophoric Geometries

The target compound bears the 4-methylphenyl group at the adamantane 3-position and the N,N-dimethyl carboxamide at the 1-position. A close structural isomer with identical molecular formula (C₂₀H₂₇NO, MW 297.44) is N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide (CAS 299419-16-2), which places a trimethylphenyl substituent on the amide nitrogen rather than on the adamantane cage [1]. These two connectivity patterns produce fundamentally different three-dimensional pharmacophoric presentations: in the target compound, the aromatic ring projects from the rigid adamantane scaffold at a defined angle and distance from the amide carbonyl, whereas in the N-aryl isomer, the aryl ring is directly conjugated to the amide nitrogen, altering both the conformational landscape and the electronic properties of the carboxamide moiety. The target compound has two freely rotating bonds vs. one in the N-aryl isomer, indicating greater conformational flexibility of the amide side chain [1].

Positional isomer Pharmacophore Adamantane substitution Chemical topology

Class-Level DPP-4 Inhibitory Activity Context: Structural Determinants Differentiating Active from Inactive Adamantane Carboxamides

A 2017 study of fifteen adamantane derivatives identified 3,5-dimethyladamantane-1-carboxamide as a selective DPP-4 inhibitor with an IC₅₀ of 53.94 µM, demonstrating that adamantane core substitution pattern critically determines enzyme inhibitory activity [1]. While the target compound has not been directly tested in this assay, its structure—bearing a single 3-(4-methylphenyl) substituent rather than the 3,5-dimethyl pattern of the active compound—provides a basis for class-level SAR inference. The study found that the free primary carboxamide (not N,N-disubstituted) was essential for DPP-4 activity among the tested series; the target compound's N,N-dimethyl tertiary amide would be predicted to lack this activity based on this SAR, making it a potentially useful negative control or selectivity probe in DPP-4 screening panels [1]. Moreover, the bulky 4-methylphenyl group at position 3 introduces steric constraints absent in the 3,5-dimethyl series, potentially redirecting target engagement toward other enzyme classes.

DPP-4 inhibition Adamantane SAR Diabetes Enzyme inhibition

Predicted Boiling Point and Vapor Pressure: Implications for Purification, Handling, and Formulation Feasibility vs. Lower-MW Analogs

The target compound has a predicted boiling point of 433.3 ± 25.0 °C at 760 mmHg and an estimated vapor pressure of 5.28 × 10⁻⁷ mm Hg at 25 °C (Modified Grain method) . For comparison, the non-arylated N,N-dimethyladamantane-1-carboxamide (CAS 1502-00-7) has a predicted boiling point of approximately 324.6 ± 9.0 °C . The ~109 °C higher boiling point of the target compound reflects the additional molecular weight and polarizability contributed by the 3-(4-methylphenyl) substituent. The extremely low vapor pressure (in the 10⁻⁷ mm Hg range) indicates that the compound is effectively non-volatile under ambient laboratory conditions, which has practical implications for vacuum drying, lyophilization, and long-term storage stability. The predicted melting point of 151.90 °C (MPBPWIN v1.42) suggests a crystalline solid at room temperature, which may simplify handling and purity assessment relative to lower-melting or oily analogs .

Boiling point Vapor pressure Physicochemical properties Compound handling Procurement

Screening Library Provenance and Commercial Supply Differentiation: Multi-Vendor Availability with Distinct Catalog Identifiers

The target compound is catalogued in at least three major commercial screening libraries under distinct identifiers: ChemDiv1_019199 (ChemDiv library), ChemBridge catalog, and Enamine Ltd. catalog, with the primary amide analog (CAS 61051-22-7) also available from ChemBridge and Enamine at comparable pricing (~USD 68–71 per mg) . In contrast, the simpler N,N-dimethyladamantane-1-carboxamide (CAS 1502-00-7) is available from Sigma-Aldrich and NIST as a reference standard, and is listed primarily as an industrial chemical intermediate rather than a screening compound [1]. This differential positioning—the target compound as a drug-discovery screening compound vs. the non-arylated analog as a bulk chemical intermediate—reflects the distinct intended use contexts. The multi-vendor availability of the target compound (and close analogs) provides supply chain redundancy, while the ChemDiv library provenance indicates it has passed quality control criteria for high-throughput screening (typically ≥95% purity by LCMS or NMR) .

Screening library Commercial availability Compound sourcing ChemDiv ChemBridge

High-Priority Application Scenarios for N,N-Dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide in Drug Discovery and Chemical Biology


CNS-Penetrant Lead Identification in GPCR or Ion Channel Screening Panels

The compound's zero hydrogen-bond donor count, predicted logP of 4.03–4.80, and low polar surface area (20 Ų) align with CNS MPO desirability criteria . These properties favor passive blood-brain barrier penetration, making this compound a suitable candidate for inclusion in CNS-targeted screening libraries against GPCRs, ion channels, and neurotransmitter transporters. The rigid adamantane scaffold provides a conformationally constrained pharmacophoric anchor distinct from flexible-chain lipophilic amines. Procurement for a CNS-focused screening deck should prioritize this compound over the primary amide analog (HBD = 1, higher PSA ≈ 43 Ų), which is more likely to be efflux-transporter substrates or show restricted brain exposure.

Negative Control or Selectivity Probe for DPP-4 Inhibitor Screening Campaigns

Based on the class-level SAR from the 2017 adamantane DPP-4 study [1], the N,N-dimethyl tertiary amide and 3-(4-methylphenyl) substitution pattern of the target compound are predicted to confer DPP-4 inactivity, in contrast to the active chemotype 3,5-dimethyladamantane-1-carboxamide (IC₅₀ = 53.94 µM). This makes the compound valuable as a structurally matched negative control for DPP-4 biochemical and cellular assays. When designing a screening cascade, including this compound alongside the active 3,5-dimethyl primary amide provides a within-class specificity benchmark that can help triage false positives arising from assay interference mechanisms common to lipophilic adamantane derivatives.

Focused Library Design for Lipophilicity-Driven Target Classes (Nuclear Receptors, CYP Enzymes)

The predicted logP of approximately 4.0–4.8 places this compound in a lipophilicity range frequently associated with nuclear receptor ligands (e.g., LXR, FXR, PPARs) and cytochrome P450 enzyme substrates or inhibitors . The 3-aryladamantane scaffold has been explored in the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor literature, where adamantyl amides with aryl substituents achieved IC₅₀ values in the 100 nM range [2]. Procurement for focused library assembly should consider this compound as a representative of the 3-aryl-1-carboxamide adamantane chemotype, complementing libraries biased toward the more common N-aryl or 1-substituted adamantane series.

Physicochemical Property Benchmarking and Computational Model Validation

Given the availability of predicted (ACD/Labs, EPISuite) but not experimentally measured logP, logD, pKa, and solubility data, this compound represents a useful test case for experimental validation of in silico property prediction models . Its unique combination of a rigid adamantane core, tertiary amide, and lipophilic aryl substituent provides a challenging test for current quantitative structure-property relationship (QSPR) algorithms. Contract research organizations and academic medicinal chemistry groups can use this compound to calibrate chromatographic hydrophobicity index (CHI) measurements against predicted values, contributing to improved in silico models for the broader adamantane chemical space.

Quote Request

Request a Quote for N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.